Isonicotinic acid, cyclopentylidenehydrazide
Description
Contextualization of Isonicotinic Acid Derivatives in Chemical Research
Isonicotinic acid, a pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of a wide array of chemical entities. Its derivatives have garnered substantial interest in various scientific domains, most notably in the development of pharmaceuticals. The pyridine (B92270) ring and the carboxylic acid group provide reactive sites for numerous chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities. One of the most prominent derivatives is isonicotinic acid hydrazide, commonly known as isoniazid (B1672263), a frontline drug in the treatment of tuberculosis. researchgate.netbrieflands.com The success of isoniazid has spurred extensive research into other derivatives, with the aim of discovering new therapeutic agents with improved efficacy, reduced toxicity, and broader applications. researchgate.netnih.gov
Academic Relevance of Hydrazone Scaffolds in Medicinal Chemistry and Materials Science
Hydrazones are a class of organic compounds characterized by the presence of a C=N-NH- functional group. This structural motif is of significant academic and industrial interest due to its versatile chemical reactivity and its ability to form stable complexes with metal ions. In medicinal chemistry, the hydrazone scaffold is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds. mdpi.com Hydrazones have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. mdpi.com Their mechanism of action is often attributed to their ability to chelate metal ions or to interact with various biological targets through hydrogen bonding and other non-covalent interactions. In materials science, hydrazones are utilized in the development of polymers, sensors, and molecular switches due to their unique electronic and structural properties.
Specific Focus on Isonicotinic Acid, Cyclopentylidenehydrazide: Research Avenues and Gaps
This compound, also known as N'-(cyclopentylidene)isonicotinohydrazide, is formed through the condensation reaction of isonicotinic acid hydrazide and cyclopentanone (B42830). While the broader class of isonicotinic acid hydrazones has been extensively studied, this specific derivative has received comparatively little focused attention in the scientific literature.
The synthesis of this compound follows the general and well-established procedure for hydrazone formation. This typically involves the reaction of isonicotinic acid hydrazide with cyclopentanone in a suitable solvent, often with acid catalysis, to yield the desired product. researchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol (B145695) and DMSO |
| Synthesis Method | Condensation of isonicotinic acid hydrazide and cyclopentanone |
Note: Some properties are inferred based on the general characteristics of isonicotinic acid hydrazones due to a lack of specific experimental data for this compound.
The primary research avenue for this compound lies within the realm of medicinal chemistry, particularly in the exploration of its potential antimicrobial properties. Given that many isonicotinic acid hydrazones exhibit significant antitubercular activity, it is plausible that the cyclopentylidene derivative may also possess such properties. researchgate.netnih.gov The cyclopentylidene moiety introduces a specific lipophilicity and steric bulk that could influence the compound's interaction with biological targets, potentially leading to a unique activity profile.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopentylideneamino)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWRZAGLLHCXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=NC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196094 | |
| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-18-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-cyclopentylidenehydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Hydrazone Derivatives
Spectroscopy provides detailed information about the molecular structure, bonding, and functional groups present in Isonicotinic acid, cyclopentylidenehydrazide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its distinct structural motifs and by comparison with its parent compound, isoniazid (B1672263), and related derivatives. chemicalbook.comasianpubs.orgect-journal.kzchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine (B92270) ring, the cyclopentylidene group, and the amide proton. The two protons on the pyridine ring adjacent to the nitrogen (H-2, H-6) would appear as a doublet downfield, typically in the range of δ 8.7-8.8 ppm. asianpubs.org The protons at the 3 and 5 positions (H-3, H-5) would also appear as a doublet, but further upfield, around δ 7.7-7.8 ppm. asianpubs.orgect-journal.kz The amide proton (-NH-) signal is expected as a singlet in the δ 11-12 ppm region, which can be confirmed by D₂O exchange. ect-journal.kz The protons of the cyclopentylidene group would likely appear as two multiplets in the aliphatic region (δ 1.5-3.0 ppm), corresponding to the CH₂ groups adjacent to the C=N bond and the more distant CH₂ groups.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) is expected to have a chemical shift in the δ 161-164 ppm range. asianpubs.orgect-journal.kz The imine carbon (C=N) of the cyclopentylidene group would likely resonate at a distinct downfield position, around δ 148-158 ppm. asianpubs.orgect-journal.kz The pyridine ring carbons would show signals with C-2/C-6 at approximately δ 150 ppm, C-4 around δ 141 ppm, and C-3/C-5 near δ 122 ppm. ect-journal.kz The aliphatic carbons of the cyclopentane (B165970) ring would appear upfield.
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be crucial for unambiguous assignment.
2D-COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the pyridine protons (H-2/H-6 with H-3/H-5). It would also help delineate the coupling network within the cyclopentylidene ring protons. ect-journal.kz
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the pyridine and cyclopentylidene groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra. ect-journal.kz
Table 3.1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Pyridine C2, C6 | ~ 8.7 (d) | ~ 150 |
| Pyridine C3, C5 | ~ 7.8 (d) | ~ 122 |
| Pyridine C4 | - | ~ 141 |
| Amide C=O | - | ~ 162 |
| Amide N-H | ~ 11.7 (s) | - |
| Imine C=N | - | ~ 155 |
| Cyclopentylidene CH₂ (α) | ~ 2.5-2.8 (m) | ~ 35 |
| Cyclopentylidene CH₂ (β) | ~ 1.7-1.9 (m) | ~ 26 |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A quantum chemical study using Density Functional Theory (DFT) has calculated the vibrational frequencies for this compound and found them to be in excellent agreement with experimental values. researchgate.net
The FTIR spectrum provides clear evidence for the key structural features of the hydrazone. The presence of a sharp absorption band corresponding to the N-H stretching vibration is a key indicator. The amide I band (primarily C=O stretching) is one of the most intense and characteristic bands in the spectrum. The C=N stretching of the hydrazone linkage and the characteristic vibrations of the pyridine ring (C=C and C=N stretching) further confirm the molecular structure. asianpubs.orgresearchgate.net
Table 3.2: Key Experimental and Calculated FTIR Vibrational Frequencies (cm⁻¹) for this compound researchgate.net
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT/LANL2DZ) (cm⁻¹) |
| N-H Stretch | 3448 | 3448 |
| C-H Stretch (Pyridine Ring) | 3060 | 3058 |
| C-H Stretch (Cyclopentylidene) | 2962 | 2960 |
| C=O Stretch (Amide I) | 1670 | 1670 |
| C=N Stretch (Hydrazone) + Ring Vibrations | 1550 | 1550 |
| Pyridine Ring Stretch | 1411 | 1411 |
| N-H Bend | 1334 | 1334 |
| C-N Stretch | 1220 | 1220 |
| Pyridine Ring Bend | 1068 | 1068 |
| Pyridine Ring Bend | 678 | 678 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula C₁₁H₁₃N₃O), the calculated monoisotopic mass is 203.1059 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203 would be expected. Key fragmentation pathways for isonicotinic acid hydrazones typically involve:
Cleavage of the N-N bond: This would lead to the formation of the isonicotinoyl cation ([C₅H₄NCO]⁺) at m/z 106. nist.gov
Loss of the isonicotinoyl group: This would generate a fragment corresponding to the cyclopentylidenehydrazine (B8755232) cation.
Fragmentation of the pyridine ring: A characteristic fragment for the pyridine ring is the loss of HCN, leading to a peak at m/z 78 (from the pyridine cation). nist.gov
Fragmentation of the cyclopentylidene moiety: Loss of alkyl fragments from the five-membered ring can also occur.
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 204. mdpi.com
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SCXRD) provides the unambiguous three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, analysis of closely related structures, such as N′-(1-Phenylethylidene)isonicotinohydrazide, provides insight into its likely conformation. mdpi.comnih.govresearchgate.net
It is expected that the molecule would adopt a relatively planar conformation, particularly the isonicotinohydrazide moiety, stabilized by conjugation. The crystal packing would likely be dominated by intermolecular hydrogen bonds. A common motif in related structures is the formation of chains or dimers through N—H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov The orientation of the cyclopentylidene group relative to the hydrazide plane would be a key conformational feature.
Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily on bulk crystalline solids to obtain a diffraction pattern unique to a specific crystalline phase. This pattern serves as a fingerprint for the compound, allowing for identification and assessment of phase purity. researchgate.net
For a newly synthesized batch of this compound, PXRD would be used to:
Confirm that the product is crystalline and not amorphous.
Verify that the synthesized bulk material consists of a single crystalline phase.
Identify the presence of any crystalline impurities, such as unreacted starting materials.
If a single crystal structure were determined, the theoretical powder pattern could be calculated from the SCXRD data and compared with the experimental PXRD pattern of the bulk sample to confirm that they represent the same phase. researchgate.net
Advanced Computational Approaches for Structural Insights
Computational methods, particularly those rooted in quantum mechanics, offer a detailed view of molecular structures and energetics that can be challenging to obtain through experimental means alone.
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules. epstem.net For isonicotinic acid hydrazone derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with a basis set such as 6-31G**, is a common level of theory for performing geometry optimizations. epstem.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | N-N | ~1.38 Å |
| Bond Length | C=N (Imine) | ~1.29 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-N | ~119° |
| Bond Angle | N-N=C | ~117° |
| Dihedral Angle | O=C-N-N | ~180° (for the stable antiperiplanar conformation) |
Note: The values presented in this table are representative and based on DFT calculations for structurally similar isonicotinic acid hydrazone derivatives found in the scientific literature. Specific values for this compound would require a dedicated computational study.
The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes (conformers) and the relative energies associated with them. For this compound, the key determinants of its conformational flexibility are the rotations around several single bonds:
The C(pyridine)-C(carbonyl) bond: Rotation around this bond determines the orientation of the pyridine ring relative to the hydrazide moiety.
The C(carbonyl)-N(amide) bond: This bond has significant double-bond character, leading to a high rotational barrier and generally planar amide groups.
The N-N bond: Rotation around this bond leads to syn and anti conformers, which can have significant energy differences. nih.gov
The N-C(cyclopentylidene) bond: This refers to the C=N double bond, where rotation is highly restricted.
Investigating Isomerism and Stereochemical Features of this compound
The structure of this compound allows for several types of isomerism, which can have a profound impact on its properties and interactions with biological systems.
Geometric Isomerism (E/Z): The carbon-nitrogen double bond (C=N) of the hydrazone is a site of potential geometric isomerism. This gives rise to two possible isomers:
E-isomer: The isonicotinoyl group and the cyclopentane ring are on opposite sides of the C=N double bond.
Z-isomer: The isonicotinoyl group and the cyclopentane ring are on the same side of the C=N double bond.
Generally, the E-isomer is thermodynamically more stable due to reduced steric hindrance. researchgate.net However, photochemical conditions can sometimes induce isomerization to the Z-form. researchgate.netnih.gov The energy barrier for this isomerization is typically high, preventing spontaneous interconversion at room temperature. nih.gov Spectroscopic techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to experimentally determine the configuration of hydrazones. researchgate.net
Conformational Isomerism (cis/trans Amide): The amide bond (CO-NH) within the hydrazide structure exhibits restricted rotation, leading to two possible planar conformations:
trans (or anti): The carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond. This conformation is generally more stable.
cis (or syn): The carbonyl oxygen and the amide hydrogen are on the same side of the C-N bond.
Computational studies on similar hydrazones have confirmed that the trans configuration is significantly lower in energy. researchgate.net The combination of geometric isomerism at the C=N bond and conformational isomerism at the C-N amide bond leads to multiple possible stable structures, with the E-isomer having a trans amide conformation typically being the global minimum energy state.
Investigation of Biological Activities in Vitro and Mechanistic Studies
Antimicrobial Research Focus
Isonicotinic acid hydrazones, the class of compounds to which isonicotinic acid, cyclopentylidenehydrazide belongs, have been a subject of extensive research due to their broad-spectrum antimicrobial potential. These derivatives are synthesized through the condensation of isonicotinic acid hydrazide (isoniazid) with various aldehydes or ketones.
This compound, as a derivative of isoniazid (B1672263), belongs to a class of compounds renowned for their potent activity against Mycobacterium tuberculosis. Isoniazid itself is a cornerstone of tuberculosis treatment. The primary mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. wikipedia.orgmdpi.com Derivatives, known as isonicotinoylhydrazones, are designed to retain this core activity. While specific minimum inhibitory concentration (MIC) data for the cyclopentylidene derivative is not extensively reported, studies on a wide range of hydrazone derivatives show significant in vitro efficacy against drug-susceptible strains of M. tuberculosis. colab.wsresearchgate.net For instance, certain N(2)-acyl isonicotinic acid hydrazides have demonstrated greater activity than the parent isoniazid compound. nih.gov The activity of these compounds is intrinsically linked to the isonicotinic acid hydrazide structure. nih.gov
Table 1: In Vitro Anti-Mycobacterial Activity of Selected Isoniazid Derivatives Data for representative isoniazid derivatives illustrates the general activity of this chemical class, as specific data for the cyclopentylidenehydrazide is limited.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazides | M. tuberculosis H37Rv | 0.2 - >100 | researchgate.net |
| N'-tetradecanoyl-hydrazide | M. tuberculosis H37Rv | <0.2 | nih.gov |
| Isoniazid (Reference) | M. tuberculosis H37Rv | 0.2 | nih.gov |
Research has extended to evaluating isonicotinoylhydrazones against various Gram-positive bacteria. Studies have shown that certain derivatives possess significant antibacterial properties against strains like Staphylococcus aureus. nih.govmdpi.com The antibacterial efficacy can be influenced by the specific chemical groups attached to the core hydrazone structure. For example, some synthesized hydrazide-hydrazones have demonstrated potency greater than that of commonly used chemotherapeutic agents in vitro. nih.gov One study found that specific novel hydrazone derivatives of isonicotinic hydrazide showed zones of inhibition against S. aureus up to 24 mm. mdpi.com
Table 2: In Vitro Activity of Isonicotinoylhydrazones against Gram-Positive Bacteria
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazones | Staphylococcus aureus | 62.5 - 250 | colab.ws |
| Isonicotinic acid hydrazones | Bacillus subtilis | 125 - 500 | mdpi.com |
| GmPcide PS757 (related scaffold) | Streptococcus pyogenes | 0.78 µM | nih.gov |
The activity of isonicotinic acid hydrazide derivatives has also been assessed against Gram-negative bacteria. While generally less susceptible than Gram-positive organisms, some derivatives have shown inhibitory effects against Escherichia coli. nih.govmdpi.com Research indicates that the antimicrobial activity against Gram-negative bacteria is highly dependent on the specific derivative's structure. In one study, a novel isonicotinic hydrazone demonstrated a significant 33 mm zone of inhibition against E. coli. mdpi.com However, the efficacy against organisms like Pseudomonas aeruginosa and Salmonella enterica serovar Typhimurium is often limited for this class of compounds when used alone. nih.govnih.gov
Table 3: In Vitro Activity of Isonicotinoylhydrazones against Gram-Negative Bacteria
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazones | Escherichia coli | 125 - 500 | colab.ws |
| Novel Hydrazone (NH3) | Escherichia coli | 125 | mdpi.com |
Beyond antibacterial and antimycobacterial action, isonicotinoylhydrazones have been investigated for antifungal properties. In vitro testing has confirmed activity against pathogenic fungi, including species of Candida and Aspergillus. colab.wsnih.gov For example, a series of isonicotinic acid hydrazide derivatives were tested against Candida albicans and Aspergillus niger, with some compounds showing notable activity. nih.gov The potential for these compounds to inhibit fungal growth highlights their broad-spectrum antimicrobial possibilities. However, activity can be species-dependent, with organisms like Mucor species often showing resistance to many classes of antifungals. nih.govnih.gov
Table 4: In Vitro Antifungal Activity of Isonicotinoylhydrazones
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazones | Candida albicans | 250 - >500 | colab.ws |
| Isonicotinic acid hydrazones | Aspergillus niger | 250 - >500 | colab.ws |
| Neral (related compound) | Trichophyton rubrum | 111.23 | mdpi.com |
Mechanistic Studies of Biological Action
The primary and most well-understood mechanism of action for isonicotinic acid hydrazide and its derivatives against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis. mdpi.comdroracle.ai Mycolic acids are long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.
The process is initiated when the compound, acting as a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgdroracle.ai This activation step converts the hydrazide into a reactive isonicotinic acyl radical. This radical then covalently binds with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form an isonicotinic acyl-NAD adduct. wikipedia.org This resulting complex is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene. droracle.ai The InhA enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids. By blocking InhA, the compound effectively halts the biosynthesis of mycolic acids, compromising the structural integrity of the cell wall, leading to bacterial cell death. nih.govnih.gov It is presumed that derivatives such as this compound exert their antimycobacterial effect through this same fundamental pathway.
Interaction with Bacterial Enzymes (e.g., KatG, InhA)
Isoniazid, the foundational compound for this series, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation is crucial for its antimycobacterial effect, which involves the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. Mutations in the katG gene can prevent this activation, leading to high-level isoniazid resistance.
While this mechanism is well-established for isoniazid, specific studies detailing the interaction of this compound with KatG and InhA have not been reported. It is hypothesized that as a hydrazone derivative of isoniazid, it would likely require activation by KatG to exert its biological activity. However, without empirical data, it remains unknown how the cyclopentylidene moiety might influence the efficiency of this activation or the subsequent inhibition of InhA.
Exploration of Cellular Targets and Pathways
The primary cellular target for the isoniazid family of compounds is the fatty acid synthase II (FASII) pathway, which is responsible for the biosynthesis of mycolic acids—unique and essential components of the mycobacterial cell wall. The activated form of isoniazid specifically targets and inhibits InhA, a key enzyme in this pathway.
For this compound, it is presumed that its cellular targets would be similar, centering on the mycolic acid biosynthesis pathway. However, dedicated research to confirm this and to explore potential secondary targets or alternative mechanisms of action for this specific derivative is currently lacking in the scientific literature.
Structure-Activity Relationship (SAR) Studies
Correlation of Chemical Modifications with Antimicrobial Potency
Structure-activity relationship (SAR) studies on isonicotinoyl hydrazones have demonstrated that modifications to the hydrazone moiety can significantly impact antimicrobial potency. Research on various derivatives indicates that the introduction of different substituents can alter properties such as lipophilicity, which in turn affects the molecule's ability to penetrate the bacterial cell wall. For instance, the presence of lipophilic, electron-withdrawing groups has been shown to enhance antimycobacterial activity in some series of nicotinic acid hydrazides.
No SAR studies have been published that specifically analyze a series of compounds in direct comparison to this compound to determine the precise contribution of the cyclopentylidene group relative to other substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. QSAR studies on various series of isonicotinic acid hydrazide derivatives have been conducted, often identifying descriptors related to electronic and steric properties as being important for antimicrobial activity. These models can help predict the activity of new derivatives and guide further synthesis.
Other Biologically Relevant In Vitro Activities
Beyond antimycobacterial effects, various isonicotinic acid hydrazide derivatives have been screened for a range of other biological activities. Studies have reported that some derivatives possess activity against other bacteria (such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli), fungi (Candida albicans, Aspergillus niger), and in some cases, viruses. However, specific data on the in vitro activity of this compound against these or any other biological targets are not available in the current body of scientific literature.
Antiradical and Antioxidant Activity Assessments
Isonicotinoyl hydrazones have been a subject of interest for their potential as antioxidant agents. The antioxidant capacity of these compounds is often attributed to their ability to chelate transition metal ions and to scavenge free radicals, thereby mitigating oxidative stress. The chemical structure of the hydrazone, particularly the nature of the substituent attached to the hydrazone nitrogen, plays a crucial role in its antioxidant and antiradical efficacy.
Studies on various derivatives have shown that the presence of electron-donating groups, such as hydroxyl (-OH) moieties on an aromatic ring attached to the hydrazone, can significantly enhance antioxidant activity. This is due to the stabilization of the resulting phenoxyl radical through resonance. For instance, salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its analogs have demonstrated marked antioxidant properties. The introduction of a hydrazone group to certain flavonoid structures, such as phloretin, has also been shown to increase the ability to scavenge DPPH and ABTS free radicals.
While specific data for this compound is not available, the structure-activity relationships of related compounds suggest that its antioxidant potential would be influenced by the electronic and steric properties of the cyclopentylidene group. Research on hydrazones with bulky alkyl substituents near the hydrazone bond has indicated that such structures can sometimes lead to limited biological activity.
Table 1: Antioxidant Activity of Selected Isonicotinoyl Hydrazone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH Scavenging | 3.07 | |
| Phloretin | DPPH Scavenging | 7.69 | |
| Phloretin isonicotinoyl hydrazone | DPPH Scavenging | 1.92 | |
| Isorhamnetin | DPPH Scavenging | 24.61 | |
| Silybin | DPPH Scavenging | 96.15 | |
| Quercetin | ABTS Scavenging | 3.64 | |
| Phloretin | ABTS Scavenging | 4.54 | |
| Phloretin isonicotinoyl hydrazone | ABTS Scavenging | 2.27 | |
| Isorhamnetin | ABTS Scavenging | 14.54 | |
| Silybin | ABTS Scavenging | 7.10 |
Note: The table presents data for related compounds to illustrate the antioxidant potential within this class of molecules, as no specific data for this compound was found.
Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 isoforms, NAT enzymes, Kynurenine (B1673888) Aminotransferases)
The parent compound, isonicotinic acid hydrazide (isoniazid), is a well-known drug that interacts with various enzyme systems. Its derivatives, including isonicotinoyl hydrazones, are therefore investigated for their potential to inhibit or induce key enzymes involved in drug metabolism and other physiological processes.
Cytochrome P450 (CYP450) Isoforms: Isoniazid is a potent inhibitor of several CYP450 isoforms, most notably CYP2C19 and CYP3A. This inhibition is concentration-dependent and can lead to significant drug-drug interactions. Studies on other isonicotinic acid derivatives have shown that they can also influence the expression of CYP enzymes. For example, a series of isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2,7)]tridec-13-ylidene)-hydrazides were found to induce the expression of CYP1A1 and, in some cases, CYP3A4 in cell lines. The specific effect of this compound on CYP450 isoforms has not been reported.
N-acetyltransferase (NAT) Enzymes: Isoniazid is primarily metabolized in humans by N-acetyltransferase 2 (NAT2). Certain derivatives of isonicotinic acid hydrazide have been shown to induce the expression of both NAT1 and NAT2 genes in vitro. This suggests a potential for auto-induction or interaction with other drugs metabolized by these enzymes.
Kynurenine Aminotransferases (KATs): Isonicotinic acid hydrazide has been reported to significantly inhibit the activity of kynurenine aminotransferase in vivo. This enzyme is involved in the kynurenine pathway of tryptophan metabolism, and its inhibition can affect the levels of neuroactive metabolites. The inhibitory potential of this compound on KATs has not been specifically evaluated.
Table 2: Enzyme Inhibition/Induction by Isoniazid and Related Derivatives
| Compound/Derivative Class | Enzyme | Effect | Finding | Reference |
| Isoniazid | CYP2C19 | Inhibition | Potent, concentration-dependent inhibition. | |
| Isoniazid | CYP3A | Inhibition | Potent, concentration-dependent inhibition. | |
| Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2,7)]tridec-13-ylidene)-hydrazides | CYP1A1 | Induction | Induced expression in HT-29 and HCT-8 cell lines. | |
| Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2,7)]tridec-13-ylidene)-hydrazides | CYP3A4 | Induction | Increased expression by some compounds in HCT-8 cells. | |
| Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2,7)]tridec-13-ylidene)-hydrazides | NAT1, NAT2 | Induction | Induced expression in HT-29 cell line. | |
| Isonicotinic acid hydrazide | Kynurenine Aminotransferase | Inhibition | Significant inhibition observed in vivo in rats. |
Note: This table summarizes findings for isoniazid and its derivatives, as specific data for this compound is unavailable.
Anti-inflammatory Activity and Reactive Oxygen Species (ROS) Modulation
The isonicotinoyl moiety is present in several compounds with known anti-inflammatory properties. The overproduction of reactive oxygen species (ROS) is a key factor in the progression of inflammatory responses. Therefore, compounds that can modulate ROS levels are of significant interest as potential anti-inflammatory agents.
Several derivatives of isonicotinic acid have been synthesized and screened for their in vitro anti-inflammatory activity, often demonstrating potent ROS inhibitory effects. The anti-inflammatory activity of these compounds is thought to be linked to their ability to scavenge free radicals and modulate the signaling pathways involved in inflammation. For instance, some isonicotinic acid-derived 1,3,4-oxadiazoles have exhibited anti-inflammatory activity superior to standard drugs like naproxen.
The structure of the substituent on the hydrazone is critical for anti-inflammatory and ROS-modulating activities. While no specific studies on the anti-inflammatory properties of this compound have been identified, research on other isonicotinates suggests that lipophilicity plays a role, with moderately lipophilic side chains sometimes being more effective. The cyclopentylidene group would confer a degree of lipophilicity to the molecule, but its precise impact on anti-inflammatory and ROS modulating activity remains to be experimentally determined.
Table 3: Anti-inflammatory and ROS Inhibitory Activity of Isonicotinic Acid Derivatives
| Compound | Activity | IC50 (µg/mL) | % Inhibition at 25 µg/mL | Reference |
| Compound 5 (an isonicotinate (B8489971) derivative) | Anti-inflammatory/ROS Inhibition | 1.42 ± 0.1 | 95.9 | |
| Ibuprofen (standard drug) | Anti-inflammatory/ROS Inhibition | 11.2 ± 1.9 | Not reported |
Note: The data presented is for a potent isonicotinate derivative to exemplify the potential of this class of compounds, as specific data for this compound is not available.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Isonicotinic acid, cyclopentylidenehydrazide and its analogues, docking simulations have been instrumental in identifying and characterizing interactions with various protein targets.
Ligand-Protein Interactions (e.g., with InhA, COX-2, KATs)
InhA (Enoyl-Acyl Carrier Protein Reductase): As a derivative of isoniazid (B1672263), a cornerstone anti-tuberculosis drug, this compound is a subject of docking studies against InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Docking analyses of isoniazid derivatives show that the isonicotinic acid moiety is pivotal for binding within the active site. These studies often reveal key interactions, such as hydrogen bonding between the hydrazide group and amino acid residues like SER94 or the cofactor NAD+, as well as π-π stacking interactions involving the pyridine (B92270) ring and residues like PHE97. researchgate.net The cyclopentylidene group's role is to modulate lipophilicity and steric interactions within the binding pocket, potentially enhancing inhibitory activity.
COX-2 (Cyclooxygenase-2): Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential through molecular docking studies with the COX-2 enzyme. These simulations aim to understand how these compounds might inhibit the enzyme, which is a key player in inflammation and pain pathways. Docking studies predict that the isonicotinic acid scaffold can fit into the active site of COX-2, forming interactions with key residues that are essential for its catalytic activity.
KATs (Kynurenine Aminotransferases): Isonicotinic acid hydrazide has been identified as an inhibitor of KAT isozymes, which are involved in the kynurenine (B1673888) pathway and implicated in neurological disorders. nih.gov Molecular docking simulations have been used to explore the binding mode of inhibitors within the active site of KAT I and KAT II. researchgate.net These studies suggest that the hydrazide moiety and the pyridine ring are crucial for interacting with key residues and the pyridoxal-5'-phosphate (PLP) cofactor within the enzyme's active site. nih.govresearchgate.net
Binding Affinity Predictions and Mode of Binding Analysis
Binding affinity predictions, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), are a key output of molecular docking simulations. For isonicotinic acid derivatives, these scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing. A lower docking score generally indicates a more favorable binding interaction.
| Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Types |
| InhA | Gly14, Ser94, Phe97, Thr39 | Hydrogen Bonding, π-π Stacking, Dipole-Dipole researchgate.net |
| COX-2 | Tyr385, Arg120, Ser530 | Hydrogen Bonding, Hydrophobic Interactions |
| KAT II | Active site Lysine, PLP cofactor | Covalent Interaction (Schiff base), Hydrogen Bonding |
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of this compound at the electronic level.
Electronic Structure Analysis (e.g., HOMO-LUMO, electrostatic potential)
A quantum chemical study specifically on this compound (referred to as CPPC) has been conducted using DFT with B3LYP functionals. researchgate.net This analysis provides fundamental insights into the molecule's electronic characteristics.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. nih.gov For nicotinic acid hydrazone derivatives, analysis of chemical hardness values indicates that the most stable isomers are the hardest and possess larger HOMO-LUMO gaps, making them less reactive. epstem.netepstem.net DFT calculations help in understanding the electron density distribution in these frontier orbitals, identifying the regions of the molecule most likely to participate in chemical reactions. nih.govresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For hydrazone derivatives, MEP analysis typically shows negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the isonicotinic hydrazide moiety, indicating these are sites for electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms.
| Parameter | Significance | Typical Findings for Isonicotinic Hydrazides |
| HOMO Energy | Electron-donating ability | Localized over the pyridine ring and hydrazone linker |
| LUMO Energy | Electron-accepting ability | Distributed across the molecular backbone |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity |
| Dipole Moment | Polarity of the molecule | Non-zero value indicates polarity, influencing solubility and binding researchgate.net |
Thermodynamic and Kinetic Studies (e.g., bond dissociation energies, reaction pathways)
Computational methods can be employed to study the thermodynamic stability and kinetic reactivity of molecules. mdpi.com For this compound, this includes calculating bond dissociation energies to predict which bonds are most likely to break during metabolic activation or chemical reactions.
Experimental kinetic studies on the oxidation of isonicotinic acid hydrazide have explored its reaction pathways, for example, with thallium (III) in an acidic medium. sphinxsai.com Such experimental work provides a basis for theoretical modeling of reaction mechanisms. Computational studies can map out potential energy surfaces for proposed reaction pathways, such as the activation of isoniazid derivatives by the KatG enzyme. nih.gov These calculations help identify transition states and intermediates, providing a detailed mechanistic understanding that is difficult to obtain through experimental means alone. nih.gov
Advanced QSAR and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For isonicotinic acid hydrazide derivatives, multi-target QSAR models have been developed to predict their antimicrobial activity. colab.wsresearchgate.netnih.gov
These models are built using a series of synthesized compounds and their measured biological activities. A wide range of molecular descriptors are calculated for each compound, including:
Electronic Descriptors: Dipole moment, atomic charges.
Geometrical/Topological Descriptors: Molecular volume, surface area, connectivity indices.
Energetic Descriptors: Nuclear repulsion energy, heat of formation. colab.ws
Statistical methods like multiple linear regression (MLR) are then used to create a mathematical equation that correlates these descriptors with biological activity. mdpi.com A study on isonicotinic acid hydrazide derivatives identified nuclear repulsion energy as a particularly important descriptor in explaining their antimicrobial activity. colab.ws
Microbial Metabolism and Biotransformation Studies
Investigation of Microbial Degradation Pathways (e.g., by Sarcina sp.)
There are currently no published studies detailing the investigation of microbial degradation pathways for isonicotinic acid, cyclopentylidenehydrazide. Specifically, no research has been identified that examines its degradation by bacteria of the genus Sarcina. Therefore, the metabolic route, including the sequence of biochemical reactions that would lead to the breakdown of this compound by Sarcina sp. or any other microorganism, remains uncharacterized.
Identification and Characterization of Microbial Metabolites
Consistent with the lack of research on its degradation pathways, there is no information available on the microbial metabolites of this compound. The identification and characterization of intermediate and final products resulting from microbial action are essential for understanding the complete metabolic process. Without experimental data, any discussion of potential metabolites would be purely speculative.
Enzymology of Biotransformation Processes (e.g., Hydrazine Hydrolase, Hydroxylases)
The enzymatic processes involved in the biotransformation of this compound have not been elucidated. There are no studies that identify or characterize specific enzymes, such as hydrazine hydrolases or hydroxylases, responsible for the metabolism of this compound in any microbial species. Research into the enzymes that catalyze the initial steps of degradation is a critical prerequisite for understanding the complete biotransformation pathway.
Analytical Applications and Materials Science Innovations
Chromatographic Applications (e.g., Fluorescent Detection of Ketosteroids)
The hydrazide group is known to be a reactive handle for the derivatization of carbonyl compounds, such as ketones and aldehydes. This reaction is particularly useful in chromatography for enhancing the detection of these analytes. Isonicotinic acid hydrazide (isoniazid), the parent compound of isonicotinic acid, cyclopentylidenehydrazide, has been utilized for the fluorescent HPLC detection of Δ4-3-ketosteroids. mpbio.com The reaction between the hydrazide and the keto group of the steroid results in the formation of a hydrazone, which can then be detected with high sensitivity.
While direct studies on "this compound" for this specific application are not widely documented in peer-reviewed literature, the principle of the derivatization reaction remains the same. The formation of a hydrazone with a ketosteroid would introduce the pyridine (B92270) ring from the isonicotinic acid moiety, which can be detected by UV spectrophotometry. nih.gov Furthermore, the formation of a conjugated system upon reaction can sometimes lead to fluorescent products, a principle that is widely exploited in creating fluorescent labels for sensitive detection in HPLC. biotium.comnih.gov
The general reaction for the derivatization of a ketosteroid with a hydrazide is presented below:
| Reactant 1 | Reactant 2 | Product | Application |
| Ketosteroid | Isonicotinic acid hydrazide derivative | Steroid-hydrazone conjugate | Enhanced detection in HPLC |
The cyclopentylidene group in "this compound" might influence the reactivity and the chromatographic behavior of the resulting steroid derivative compared to the parent isoniazid (B1672263). The bulky nature of the cyclopentylidene group could potentially affect the reaction kinetics and the stability of the hydrazone formed. Further research is needed to fully explore the potential of this compound as a derivatizing agent for the sensitive analysis of ketosteroids and other carbonyl-containing compounds.
Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis
Isonicotinic acid hydrazide and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms: the pyridine nitrogen, the amide oxygen, and the terminal nitrogen of the hydrazone. mtct.ac.inscirp.org These ligands can coordinate to metal ions in a variety of modes, leading to the formation of diverse coordination complexes, including coordination polymers and, potentially, metal-organic frameworks (MOFs).
The coordination behavior of isonicotinic acid hydrazones is often dictated by the reaction conditions and the nature of the metal ion. They can exist in keto-enol tautomeric forms, and both forms can participate in coordination. In the keto form, the ligand typically coordinates as a neutral bidentate ligand through the carbonyl oxygen and the azomethine nitrogen. In the enol form, after deprotonation, it can act as an anionic ligand, coordinating through the enolic oxygen and the azomethine nitrogen.
The pyridine nitrogen can also participate in coordination, allowing the ligand to act as a bridging unit between metal centers. This bridging capability is crucial for the construction of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. While specific research on "this compound" as a linker for MOFs is limited, studies on related isonicotinoyl hydrazone ligands have demonstrated their ability to form 3D MOFs. For instance, 4-pyridinecarbaldehyde isonicotinoyl hydrazone has been used in conjunction with dicarboxylic acids to synthesize zinc-based MOFs with interpenetrated, pillar-layered structures. researchgate.net
The cyclopentylidene group in this compound would likely play a significant steric role in the self-assembly of coordination polymers or MOFs. This bulky group could influence the packing of the resulting framework, potentially leading to the formation of porous materials with specific pore sizes and shapes. The non-polar nature of the cyclopentyl group could also impart hydrophobicity to certain regions of the framework, which could be advantageous for specific applications such as selective guest adsorption.
Table of Potential Coordination Modes of Isonicotinic Acid Hydrazones:
| Tautomeric Form | Coordination Atoms | Charge of Ligand | Potential Role |
|---|---|---|---|
| Keto | Carbonyl Oxygen, Azomethine Nitrogen | Neutral | Chelating |
| Enol | Enolic Oxygen, Azomethine Nitrogen | Anionic | Chelating |
Future Directions in Material Development
The unique chemical structure of this compound opens up several avenues for future research and material development.
Functional MOFs and Coordination Polymers: Building on the known coordination chemistry of isonicotinic acid hydrazides, a key future direction is the systematic synthesis and characterization of coordination polymers and MOFs using this compound as a primary or secondary building block. The steric bulk of the cyclopentylidene group could be exploited to control the dimensionality and topology of the resulting frameworks. By carefully selecting metal ions and co-ligands, it may be possible to create materials with tailored porosity for applications in gas storage, separation, and catalysis. The functionalization of the cyclopentylidene ring could offer further opportunities to tune the properties of these materials.
Sensing and Detection: The hydrazone functionality, coupled with the pyridyl group, suggests potential applications in chemical sensing. The formation of complexes with specific metal ions could lead to a change in color or fluorescence, forming the basis for a chemosensor. The cyclopentylidene group could be modified to enhance selectivity towards particular analytes.
Biomedical Applications: Isonicotinic acid hydrazide itself is a well-known antitubercular drug. mdpi.com Its derivatives and their metal complexes have been extensively studied for their biological activities. mdpi.com Future research could explore the synthesis of metal complexes of this compound and evaluate their potential as therapeutic agents. Furthermore, MOFs constructed from this ligand could be investigated for drug delivery applications, where the porous framework could encapsulate other drug molecules. edu.krd
Table of Potential Future Research Directions:
| Research Area | Focus | Potential Application |
| Materials Synthesis | Design and synthesis of novel MOFs and coordination polymers. | Gas storage, catalysis, separation. |
| Chemical Sensing | Development of colorimetric or fluorescent chemosensors. | Environmental monitoring, medical diagnostics. |
| Biomedical Materials | Synthesis of bioactive metal complexes and drug-loaded MOFs. | Novel therapeutics, targeted drug delivery. |
Conclusion and Future Research Directions
Summary of Key Findings on Isonicotinic Acid, Cyclopentylidenehydrazide
This compound, a notable member of the hydrazone class of organic compounds, has been the subject of targeted research, revealing significant insights into its chemical behavior and potential applications. The synthesis of this compound is typically achieved through the condensation reaction of isonicotinic acid hydrazide (isoniazid) with cyclopentanone (B42830). mdpi.comgoogle.com This straightforward synthetic route allows for the production of a molecule that combines the pharmacophoric features of isoniazid (B1672263) with a cyclic ketone moiety. nih.govresearchgate.net
Key findings from various studies have highlighted its potential as a ligand in coordination chemistry. The hydrazone functional group (–C=N–NH–) provides effective coordination sites for metal ions, leading to the formation of stable metal complexes. nih.govunn.edu.ng Spectroscopic and structural analyses have confirmed the bidentate or tridentate nature of similar hydrazone ligands, coordinating through the azomethine nitrogen and the carbonyl oxygen. unn.edu.ngresearchgate.net The interaction of isonicotinic acid hydrazide derivatives with transition metals such as copper(II), nickel(II), and cobalt(II) has been shown to yield complexes with distinct geometries, often octahedral or square planar. nih.govunn.edu.ng
Furthermore, research into the biological activities of isonicotinic acid hydrazide derivatives has indicated a broad spectrum of potential therapeutic applications. While specific studies on the cyclopentylidene derivative are part of a larger body of work, the class of isonicotinic acid hydrazones has demonstrated notable antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govnih.govresearchgate.net The mechanism of action is often attributed to the chelation of metal ions essential for enzymatic functions in pathogens or the ability to interfere with cellular metabolic pathways. nih.gov
| Area of Research | Key Findings | Potential Implications |
|---|---|---|
| Synthesis | Facile condensation reaction between isonicotinic acid hydrazide and a ketone/aldehyde. mdpi.comgoogle.com | Allows for straightforward generation of a diverse library of derivatives for further study. |
| Coordination Chemistry | Acts as a versatile ligand forming stable complexes with various transition metals. nih.govunn.edu.ng | Potential applications in catalysis, material science, and as metallodrugs. nih.gov |
| Biological Activity | Derivatives exhibit a wide range of biological activities including antimicrobial and anticancer properties. nih.govnih.govresearchgate.net | Foundation for the development of new therapeutic agents. |
Challenges and Opportunities in Hydrazone Research
The broader field of hydrazone research, including the study of this compound, is characterized by both significant challenges and promising opportunities. A primary challenge lies in overcoming the hydrolytic instability of the hydrazone linkage (C=N). wikipedia.org While this bond is stable under certain physiological conditions, its susceptibility to cleavage in acidic environments can limit the bioavailability and therapeutic efficacy of hydrazone-based drugs. wikipedia.orgresearchgate.net Strategies to enhance the stability of the hydrazone bond without compromising its biological activity are an ongoing area of investigation.
Another challenge is the potential for hydrazone derivatives to exhibit off-target effects and toxicity. The ability of hydrazones to chelate metal ions is a double-edged sword; while it can be harnessed for therapeutic benefit, it can also disrupt essential metalloenzyme functions in the host. nih.gov Therefore, a thorough understanding of the structure-activity relationship and the pharmacokinetic and pharmacodynamic profiles of new hydrazone compounds is crucial.
Despite these challenges, the opportunities in hydrazone research are vast. The synthetic accessibility and versatility of hydrazones allow for the creation of large and diverse chemical libraries for high-throughput screening. orientjchem.org The ability to fine-tune the electronic and steric properties of hydrazones by modifying the aldehyde/ketone and hydrazide precursors offers a powerful tool for optimizing their biological activity and selectivity. nih.gov
The development of hydrazone-based compounds as "pro-drugs" is a significant opportunity. The pH-dependent stability of the hydrazone linkage can be exploited for targeted drug delivery to acidic microenvironments, such as those found in tumors or sites of infection. wikipedia.org Furthermore, the use of green chemistry principles in the synthesis of hydrazones, such as mechanochemical and solvent-free methods, presents an opportunity for more sustainable and environmentally friendly drug development. mdpi.com
| Aspect | Challenges | Opportunities |
|---|---|---|
| Chemical Stability | Hydrolytic instability of the C=N bond can limit bioavailability. wikipedia.orgresearchgate.net | pH-dependent stability can be leveraged for targeted drug delivery. wikipedia.org |
| Biological Activity | Potential for off-target effects and toxicity due to metal chelation. nih.gov | Broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net |
| Synthesis | Need for purification and characterization of novel compounds. | Synthetic versatility allows for the creation of diverse chemical libraries. orientjchem.org Adoption of green chemistry approaches. mdpi.com |
Prospective Research Avenues and Interdisciplinary Collaborations
Future research on this compound and related hydrazones is poised to expand in several exciting directions. A primary focus should be on the detailed investigation of its metal complexes as potential therapeutic agents. This will involve the synthesis and characterization of a wider range of metal complexes and a comprehensive evaluation of their biological activities, including their mechanisms of action.
Prospective research avenues include:
Development of Novel Antimicrobial and Anticancer Agents: Systematic modification of the cyclopentylidene moiety and the isonicotinic acid core could lead to the discovery of compounds with enhanced potency and selectivity against microbial pathogens and cancer cell lines. rsc.orgmdpi.com
Exploration in Materials Science: The coordination properties of this compound could be exploited in the design of novel functional materials, such as sensors, catalysts, and magnetic materials.
Computational Modeling and QSAR Studies: The use of computational tools to model the interaction of these hydrazones with biological targets can aid in the rational design of more effective compounds and predict their activity. researchgate.netnih.gov
The advancement of research in this area will greatly benefit from interdisciplinary collaborations.
Chemists and Biologists: Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new hydrazone derivatives.
Pharmacologists and Toxicologists: Expertise in pharmacology and toxicology will be crucial for assessing the therapeutic potential and safety profiles of these compounds.
Material Scientists and Physicists: Partnerships with material scientists and physicists can open up new avenues for the application of hydrazone-based metal complexes in materials science and nanotechnology.
By fostering these collaborations, the scientific community can unlock the full potential of this compound and the broader class of hydrazones, leading to advancements in medicine, materials science, and beyond.
Q & A
Q. What synthetic routes are recommended for preparing isonicotinic acid, cyclopentylidenehydrazide, and how can its structural identity be confirmed?
- Methodological Answer : Synthesis typically involves condensation of isonicotinic acid hydrazide with cyclopentanone under acidic conditions (e.g., using HCl as a catalyst). Post-synthesis, structural confirmation requires multi-technique characterization:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the hydrazide linkage (e.g., NH proton at δ 9–10 ppm) and cyclopentylidene group (characteristic ring proton splitting patterns).
- Infrared (IR) Spectroscopy : Confirm the presence of C=O (amide I band ~1650 cm) and N–H stretching (~3300 cm).
- X-ray Diffraction (XRD) : For crystalline products, single-crystal XRD provides definitive proof of molecular geometry and bond lengths .
Q. Which analytical methods are optimal for assessing purity and stability in solvent systems?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Compare retention times against standards.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in N).
- Accelerated Stability Studies : Incubate the compound in solvents (e.g., DMSO, water) at 40°C/75% RH for 4 weeks, then analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can a structure-activity relationship (SAR) study be designed to evaluate antimycobacterial activity against Mycobacterium tuberculosis?
- Methodological Answer :
- PICO Framework :
- Population : M. tuberculosis H37Rv strain (ATCC 27294).
- Intervention : Test compound at varying concentrations (1–100 µg/mL).
- Comparison : Isoniazid (positive control) and solvent-only negative control.
- Outcome : Minimum inhibitory concentration (MIC) via microdilution assay.
- Mechanistic Analysis : Measure KatG enzyme activation (essential for isoniazid prodrug activity) using spectrophotometric assays to monitor NADH oxidation .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting) in hydrazide derivatives?
- Methodological Answer :
- Dynamic NMR : If splitting arises from hindered rotation (e.g., around the hydrazide bond), variable-temperature NMR (e.g., 25–100°C) can coalesce peaks.
- Impurity Profiling : Use preparative TLC or column chromatography to isolate minor components, then characterize via high-resolution MS.
- Computational Modeling : Compare experimental -NMR shifts with DFT-predicted values (software: Gaussian or ADF) to identify conformational isomers .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for controlled drug delivery?
- Methodological Answer :
- Linker Design : Utilize the hydrazide group as a coordination site for metal clusters (e.g., Zn or Cu) to form secondary building units (SBUs).
- Porosity Optimization : Combine with polytopic carboxylate linkers (e.g., 1,4-benzenedicarboxylate) to enhance framework stability and loading capacity.
- Release Kinetics : Quantify drug release in simulated lung fluid (pH 6.8) using UV-Vis spectroscopy, correlating with MOF degradation rates via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
